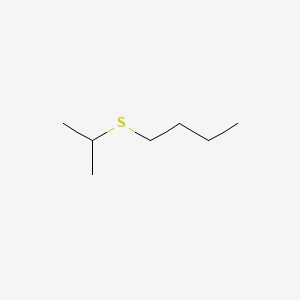
Sulfide, butyl isopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, butyl isopropyl is a useful research compound. Its molecular formula is C7H16S and its molecular weight is 132.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
-
Agricultural Intermediates :
Butyl isopropyl sulfide serves as a precursor in the synthesis of agricultural chemicals. Its derivatives are utilized as pesticides and herbicides due to their efficacy in pest control . -
Lubricant Additives :
The compound is employed as an additive in lubricants, enhancing their performance by improving thermal stability and reducing wear and tear on machinery . -
Refinery Catalysts :
In petrochemical processes, butyl isopropyl sulfide acts as a catalyst to facilitate various reactions, including hydrocracking and hydrotreating, which are essential for refining crude oil into usable products . -
Gas Odorants :
Due to its strong odor, butyl isopropyl sulfide is used as an odorant in natural gas to aid in leak detection. Its low detection threshold makes it effective for safety applications .
Environmental Impact
The environmental fate of butyl isopropyl sulfide has been studied to assess its potential toxicity and biodegradability. Research indicates that while some sulfides can pose risks to aquatic life, butyl isopropyl sulfide exhibits moderate persistence in the environment but low bioaccumulation potential .
Case Studies
-
Sulfide Interaction with Sulfinic Acids :
A study investigated the reaction of butyl mercaptan with p-toluenesulfinic acid, yielding disulfides as products. This reaction highlights the utility of butyl isopropyl sulfide in producing valuable sulfur-containing compounds through controlled chemical processes . -
Detection Methods :
Advanced chromatographic techniques have been employed to detect butyl isopropyl sulfide in natural gas mixtures. The use of flow-modulated comprehensive two-dimensional gas chromatography has demonstrated improved sensitivity for detecting sulfur-based odorants, including this compound .
Data Tables
Propiedades
Número CAS |
7309-43-5 |
|---|---|
Fórmula molecular |
C7H16S |
Peso molecular |
132.27 g/mol |
Nombre IUPAC |
1-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C7H16S/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
QIAZGMDOMXLGBB-UHFFFAOYSA-N |
SMILES |
CCCCSC(C)C |
SMILES canónico |
CCCCSC(C)C |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















